molecular formula C11H14N5O5P B1384285 (-)-Carbovir 5'-monophosphate CAS No. 129895-88-1

(-)-Carbovir 5'-monophosphate

Cat. No.: B1384285
CAS No.: 129895-88-1
M. Wt: 327.23 g/mol
InChI Key: OJDRNVIJFVCXOM-RQJHMYQMSA-N
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Description

(-)-Carbovir 5’-monophosphate is a nucleotide analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is a monophosphate derivative of (-)-Carbovir, which is known for its antiviral properties, particularly against retroviruses. The monophosphate form is crucial as it represents an active metabolite that can be further phosphorylated to its triphosphate form, which is the active species in antiviral activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Carbovir 5’-monophosphate typically involves the phosphorylation of (-)-Carbovir. One common method is the chemical phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods

Industrial production of (-)-Carbovir 5’-monophosphate may involve enzymatic methods due to their specificity and mild reaction conditions. Enzymatic phosphorylation using kinases, such as deoxynucleoside kinase, can be employed. These enzymes catalyze the transfer of a phosphate group from a donor molecule like adenosine triphosphate (ATP) to (-)-Carbovir, forming the monophosphate derivative .

Chemical Reactions Analysis

Types of Reactions

(-)-Carbovir 5’-monophosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the phosphate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as hydroxide ions (OH-) in basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of (-)-Carbovir 5’-monophosphate, while reduction could produce reduced forms of the compound.

Scientific Research Applications

(-)-Carbovir 5’-monophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (-)-Carbovir 5’-monophosphate involves its conversion to the triphosphate form within the cell. The triphosphate form acts as a competitive inhibitor of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses. By inhibiting this enzyme, (-)-Carbovir 5’-monophosphate effectively prevents the synthesis of viral DNA, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine monophosphate (AMP)
  • Cytidine monophosphate (CMP)
  • Guanosine monophosphate (GMP)

Uniqueness

(-)-Carbovir 5’-monophosphate is unique due to its specific antiviral activity against retroviruses, which is not a characteristic of the other monophosphates listed. Its ability to be phosphorylated to an active triphosphate form that inhibits viral reverse transcriptase sets it apart from other nucleotide analogs .

Properties

IUPAC Name

[(1S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDRNVIJFVCXOM-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501122323
Record name 2-Amino-1,9-dihydro-9-[(1R,4S)-4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129895-88-1
Record name 2-Amino-1,9-dihydro-9-[(1R,4S)-4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129895-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbovir 5'-monophosphate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129895881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1,9-dihydro-9-[(1R,4S)-4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOVIR 5'-MONOPHOSPHATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MC793401S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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